molecular formula C19H15ClN2O2S B2531728 2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 330201-54-2

2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2531728
CAS No.: 330201-54-2
M. Wt: 370.85
InChI Key: QXHJGYQMOLYIBO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide is a complex organic compound that features a chlorophenoxy group and a dihydronaphthothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.

    Synthesis of the dihydronaphthothiazole intermediate: This intermediate is synthesized by reacting 2-aminothiophenol with 1,2-dihydronaphthalene-1,2-dione under acidic conditions.

    Coupling reaction: The final step involves coupling the chlorophenoxyacetic acid with the dihydronaphthothiazole intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A simpler analog with similar structural features but lacking the dihydronaphthothiazole moiety.

    2-chloro-4,5-dihydronaphtho[1,2-d]thiazole: Shares the dihydronaphthothiazole structure but differs in the substituents.

Uniqueness

2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide is unique due to its combination of the chlorophenoxy and dihydronaphthothiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c20-13-6-8-14(9-7-13)24-11-17(23)21-19-22-18-15-4-2-1-3-12(15)5-10-16(18)25-19/h1-4,6-9H,5,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHJGYQMOLYIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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